Methyl 4-(3-ethylthioureido)benzoate
Description
Methyl 4-(3-ethylthioureido)benzoate is a thiourea derivative characterized by a methyl benzoate core substituted with an ethylthioureido group (–NH–C(=S)–NH–C₂H₅) at the para position. Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Properties
Molecular Formula |
C11H14N2O2S |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
methyl 4-(ethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C11H14N2O2S/c1-3-12-11(16)13-9-6-4-8(5-7-9)10(14)15-2/h4-7H,3H2,1-2H3,(H2,12,13,16) |
InChI Key |
QGGJOJQYQXUGPT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between Methyl 4-(3-ethylthioureido)benzoate and its analogs:
*Inferred from analogs in evidence.
Key Observations:
Substituent Effects: Ethyl vs. Phenyl: The target compound’s ethyl group (–C₂H₅) is smaller and less hydrophobic than the phenyl group in Ethyl 4-(3-phenylthioureido)benzoate . This difference likely reduces steric hindrance and increases solubility in polar solvents. Acyl vs.
Crystallinity and Purification :
Hydrogen-Bonding and Solubility
- H-Bond Donors/Acceptors: The target compound has two H-bond donors (thioureido –NH groups) and three acceptors (ester carbonyl, thiourea –S, and ester –O), comparable to analogs in .
- Solubility Trends : Ethyl esters (e.g., ) may exhibit lower aqueous solubility than methyl esters due to increased hydrophobicity. Acylated derivatives () could show intermediate solubility due to polar carbonyl groups.
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